molecular formula C22H22ClN3O3 B2826430 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 946278-48-4

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2826430
CAS No.: 946278-48-4
M. Wt: 411.89
InChI Key: PVHJQTDALXFTSU-UHFFFAOYSA-N
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Description

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a furan ring, an oxazole ring, and a piperidine ring, which contribute to its diverse reactivity and potential biological activity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution of a chlorophenol derivative onto the furan ring, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Formation of the oxazole ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-hydroxyketone, in the presence of an acid catalyst.

    Attachment of the piperidine ring: This step involves the nucleophilic substitution of a piperidine derivative onto the oxazole ring, typically using a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran.

    Introduction of the carbonitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in tetrahydrofuran, potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Receptor binding: The compound may bind to specific receptors on the surface of cells, triggering signaling pathways that result in biological effects.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

    2-(5-((4-Bromophenoxy)methyl)furan-2-yl)-5-(3,5-dimethylpiperidin-1-yl)oxazole-4-carbonitrile: Similar structure but with a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.

    2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(3,5-dimethylpiperidin-1-yl)oxazole-4-carbonitrile: Similar structure but with a methoxy group instead of a chlorine atom, which may affect its solubility and biological activity.

    2-(5-((4-Nitrophenoxy)methyl)furan-2-yl)-5-(3,5-dimethylpiperidin-1-yl)oxazole-4-carbonitrile: Similar structure but with a nitro group instead of a chlorine atom, which may affect its electronic properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that may not be present in other similar compounds.

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-14-9-15(2)12-26(11-14)22-19(10-24)25-21(29-22)20-8-7-18(28-20)13-27-17-5-3-16(23)4-6-17/h3-8,14-15H,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHJQTDALXFTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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